N-(2-ethylphenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

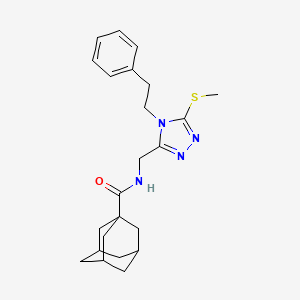

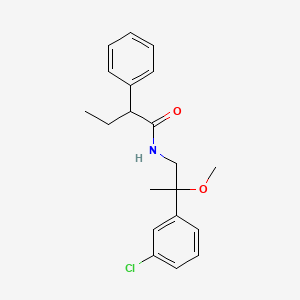

The molecular structure of this compound would be characterized by the presence of a nicotinamide group, an ethylphenyl group, and a tetrahydrofuran ring. The tetrahydrofuran ring is a five-membered ring containing four carbon atoms and one oxygen atom . The ethylphenyl group consists of a six-membered carbon ring (the phenyl group) with an ethyl group (two carbon atoms) attached .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The tetrahydrofuran ring could potentially undergo reactions such as ring-opening or substitution . The nicotinamide group could participate in redox reactions, given its role in biological systems .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the presence of functional groups. For example, the presence of the polar nicotinamide group could influence its solubility in water or other polar solvents .Scientific Research Applications

Molecular Structure Analysis

The study of molecular structures similar to N-(2-ethylphenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide has provided insights into the polarized electronic structures of nicotinamide derivatives. For example, research by Cobo et al. (2008) on ethyl 2-methoxy-6-[(triphenylphosphoranylidene)amino]nicotinate demonstrated the significance of molecular constitution, configuration, and conformation in adopting different crystal structures, highlighting the intricate relationship between molecular structure and physical properties (Cobo, Glidewell, Low, & Orozco, 2008).

Antineoplastic Activities

Nicotinamide derivatives have been investigated for their antineoplastic activities. Ross (1967) described the synthesis of various 6-substituted nicotinamides and their preliminary screening against certain cancers, revealing moderate activity against leukemia (Ross, 1967).

Metabolic Pathway Interference

The role of nicotinamide and its derivatives in metabolic pathways has been a subject of research. Sasame and Gillette (1970) investigated how nicotinamide affects drug metabolism by liver microsomes, uncovering its impact on the inhibition mechanisms across different species and substrates (Sasame & Gillette, 1970).

Antiprotozoal Activity

The synthesis of nicotinamide derivatives has also been targeted for antiprotozoal applications. Ismail et al. (2003) synthesized compounds with potent activity against Trypanosoma br. rhodesiense and Plasmodium falciparum, demonstrating the potential of these molecules in treating diseases like trypanosomiasis and malaria (Ismail, Brun, Easterbrook, Tanious, Wilson, & Boykin, 2003).

Discovery and Optimization of Apoptosis Inducers

Research by Cai et al. (2003) identified N-phenyl nicotinamides as a new class of potent inducers of apoptosis, showcasing the potential of structure-activity relationship (SAR) studies in discovering and optimizing novel anticancer agents (Cai, Nguyen, Jia, Herich, Guastella, Reddy, Tseng, Drewe, & Kasibhatla, 2003).

Corrosion Inhibition

Chakravarthy, Mohana, and Kumar (2014) explored the corrosion inhibition effect and adsorption behavior of nicotinamide derivatives on mild steel, demonstrating their potential in protecting materials from corrosion (Chakravarthy, Mohana, & Kumar, 2014).

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(2-ethylphenyl)-6-(oxolan-2-ylmethoxy)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3/c1-2-14-6-3-4-8-17(14)21-19(22)15-9-10-18(20-12-15)24-13-16-7-5-11-23-16/h3-4,6,8-10,12,16H,2,5,7,11,13H2,1H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUAYRAWEBYNSRP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C2=CN=C(C=C2)OCC3CCCO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-[(2-methoxy-5-methylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2411995.png)

![3-[(2,2,3,3-Tetrafluoropropoxy)methyl]aniline](/img/structure/B2411996.png)

![3-(4-Ethoxyphenyl)-2-(1-phenylethylsulfanyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2412000.png)

![3-(4-fluorobenzyl)-8-(3-methoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2412007.png)

![5-tert-butyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B2412009.png)

![(2E)-4-{[6-acetyl-3-(methoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl]amino}-4-oxobut-2-enoic acid](/img/structure/B2412011.png)

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(furan-2-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2412013.png)

![(E)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2412015.png)